3-(3,4-Dichlorophenoxy)propanenitrile
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Overview
Description
3-(3,4-Dichlorophenoxy)propanenitrile is an organic compound with the molecular formula C9H7Cl2NO. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 3,4-dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenoxy)propanenitrile typically involves the reaction of 3,4-dichlorophenol with acrylonitrile in the presence of a base, such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the acrylonitrile, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenoxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a metal catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenoxypropanenitriles depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenoxy)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenoxy)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorinated aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenoxy)propanenitrile
- 3-(dodecylsulfanyl)propanenitrile
- 3-(Benzyloxy)propanenitrile
- 3-(pentylamino)propanenitrile
Uniqueness
3-(3,4-Dichlorophenoxy)propanenitrile is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 |
InChI Key |
GHHWFZKXGGDHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCC#N)Cl)Cl |
Origin of Product |
United States |
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